Difference between (R) and (S)-2-(2-Methoxyphenyl)pyrrolidine enantiomers
Difference between (R) and (S)-2-(2-Methoxyphenyl)pyrrolidine enantiomers
The following technical guide details the structural, synthetic, and functional distinctions between the (R)- and (S)-enantiomers of 2-(2-Methoxyphenyl)pyrrolidine.
Domain: Medicinal Chemistry & Chiral Synthesis Context: High-affinity Scaffolds for Bcl-2 Inhibition and CNS Ligands[1]
Executive Summary
2-(2-Methoxyphenyl)pyrrolidine is a privileged chiral scaffold in drug discovery, serving as a critical pharmacophore in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs) and Neurokinin-1 (NK-1) antagonists .
The molecule possesses a single stereogenic center at the C2 position of the pyrrolidine ring. The distinction between the (R)- and (S)-enantiomers is not merely academic; it dictates the biological activity (eutomer vs. distomer) , synthetic pathway (chiral pool source) , and metabolic stability . In most reported medicinal chemistry applications (specifically Bcl-2 inhibition), the (S)-enantiomer is the bioactive configuration, mimicking the L-proline residue's topology in protein-protein interaction domains.
Chemical Identity & Stereochemistry[2][3]
The core structure consists of a saturated pyrrolidine ring substituted at the 2-position by an o-anisyl (2-methoxyphenyl) group. The steric bulk of the o-methoxy group restricts rotation around the C2–C1' bond, creating a defined 3D conformational space essential for receptor locking.
Comparative Properties Table
| Feature | (S)-2-(2-Methoxyphenyl)pyrrolidine | (R)-2-(2-Methoxyphenyl)pyrrolidine |
| CAS Number | 1381928-83-1 (HCl salt) | 120286-84-8 (Generic/Racemate) |
| Configuration | S (Sinister - Left) | R (Rectus - Right) |
| Chiral Source | Derived from L-Proline (Natural) | Derived from D-Proline (Unnatural) |
| Optical Rotation | Typically (+) in polar solvents | Typically (-) in polar solvents |
| Biological Role | Eutomer (Active Scaffold) | Distomer (Inactive/Low Potency) |
| Key Application | Bcl-2 Inhibitors, NK-1 Antagonists | Negative Control, Chiral Resolution |
*Note: While L-Proline is (-), 2-arylpyrrolidines often exhibit (+) rotation for the (S)-configuration due to the aromatic substituent effect.
Synthetic Divergence: The "Chiral Pool" vs. Catalysis
The primary difference in producing these enantiomers lies in the starting material or the chiral catalyst used. The (S)-enantiomer is more economically accessible because it correlates with naturally occurring L-proline.
Workflow 1: Chiral Pool Synthesis (Stoichiometric)[1][3]
-
Target: (S)-Enantiomer
-
Precursor: L-Proline (S-Proline)[1]
-
Mechanism:
Workflow 2: Asymmetric Hydrogenation (Catalytic)
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Target: (R)- or (S)-Enantiomer (Tunable)
-
Precursor: 2-(2-Methoxyphenyl)-1-pyrroline (Cyclic Imine)[1]
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Catalyst: Ir-SpiroPAP or similar chiral Iridium complexes.[1]
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Mechanism: The catalyst dictates the face of hydrogen addition across the C=N bond.
-
(S)-Catalyst
(S)-Product -
(R)-Catalyst
(R)-Product
-
Visualization: Synthesis & Resolution Pathways[3][4]
Caption: Divergent synthesis pathways showing L-Proline as the source for the bioactive (S)-enantiomer and catalytic routes for tunable stereochemistry.
Pharmacological Difference: The "Lock and Key"
The most significant technical difference is the interaction with biological targets. In the context of Bcl-2 inhibition (a mechanism used in cancer therapy, e.g., Venetoclax), the pyrrolidine ring acts as a rigid spacer that positions the hydrophobic aryl group into a specific hydrophobic groove (P2 or P4 pocket) of the protein.
The (S)-Enantiomer (Eutomer)[1]
-
Binding Mode: The (S)-configuration orients the o-methoxyphenyl group to engage in
-stacking interactions with phenylalanine or tryptophan residues within the Bcl-2 BH3 binding groove. -
Potency: High affinity (nM range).[1][2] The pyrrolidine nitrogen often forms a critical hydrogen bond with the backbone carbonyl of the receptor.
-
Evidence: Patent literature for Bcl-2 inhibitors consistently utilizes the (S)-configuration for 2-arylpyrrolidine moieties to maximize inhibitory constant (
).[1]
The (R)-Enantiomer (Distomer)[1]
-
Binding Mode: The (R)-configuration projects the aryl group in the opposite vector (approx. 109.5° difference in 3D space).[1][2]
-
Consequence: This results in a steric clash with the binding pocket wall, preventing the molecule from docking deep enough to establish the necessary hydrophobic contacts.
-
Potency: Significantly reduced (often >100-fold less potent) or completely inactive.[1][2]
Analytical Differentiation
To verify which enantiomer is present, researchers must use chiral separation techniques.[1][3] Standard reverse-phase HPLC (C18) cannot distinguish them.[1][2]
Protocol: Chiral HPLC Separation
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]
-
Expected Result:
References
-
Sigma-Aldrich. (S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride Product Analysis. Available at: [1][2]
-
Google Patents. Bcl-2 Inhibitors and Methods of Use (WO2019210828A1).[1] (Describes the use of (S)-2-arylpyrrolidine scaffolds in Bcl-2 drug design). Available at: [1][2]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Review of L-Proline to (S)-pyrrolidine synthetic routes). Available at: [1][2]
-
National Institutes of Health (PubChem). (S)-2-(Methoxymethyl)pyrrolidine Data. (Structural analog data for comparison). Available at: [1][2]
-
ChemScene. 2-(2-Methoxyphenyl)pyrrolidine General Properties. Available at: [1][2]
Sources
- 1. JP2019519592A - Use of Neurokinin-1 Antagonists to Treat Various Pruritus Conditions - Google Patents [patents.google.com]
- 2. JP2019519592A - Use of Neurokinin-1 Antagonists to Treat Various Pruritus Conditions - Google Patents [patents.google.com]
- 3. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]
